molecular formula C27H23BrN2O4 B11512087 5-bromo-N'-[2-hydroxy-2,2-bis(2-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide

5-bromo-N'-[2-hydroxy-2,2-bis(2-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide

Cat. No.: B11512087
M. Wt: 519.4 g/mol
InChI Key: GSRQMISUGQLROJ-UHFFFAOYSA-N
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Description

5-bromo-N’-[2-hydroxy-2,2-bis(2-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide is a complex organic compound with a unique structure that includes a bromine atom, a furan ring, and multiple aromatic rings

Preparation Methods

The synthesis of 5-bromo-N’-[2-hydroxy-2,2-bis(2-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide involves multiple steps. One common synthetic route includes the following steps:

    Acylation: The addition of the 2-hydroxy-2,2-bis(2-methylphenyl)acetyl group.

    Hydrazide Formation: The reaction of the acylated compound with phenylhydrazine to form the carbohydrazide.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-bromo-N’-[2-hydroxy-2,2-bis(2-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-bromo-N’-[2-hydroxy-2,2-bis(2-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and furan ring play crucial roles in these interactions, facilitating binding to specific sites and modulating biological activity.

Comparison with Similar Compounds

Similar compounds include:

    N’-[2-hydroxy-2,2-bis(2-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-bromo-N’-[2-hydroxy-2,2-bis(2-methylphenyl)acetyl]-N-phenylthiophene-2-carbohydrazide: Contains a thiophene ring instead of a furan ring, which can alter its chemical properties and applications.

Properties

Molecular Formula

C27H23BrN2O4

Molecular Weight

519.4 g/mol

IUPAC Name

5-bromo-N'-[2-hydroxy-2,2-bis(2-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide

InChI

InChI=1S/C27H23BrN2O4/c1-18-10-6-8-14-21(18)27(33,22-15-9-7-11-19(22)2)26(32)29-30(20-12-4-3-5-13-20)25(31)23-16-17-24(28)34-23/h3-17,33H,1-2H3,(H,29,32)

InChI Key

GSRQMISUGQLROJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2C)(C(=O)NN(C3=CC=CC=C3)C(=O)C4=CC=C(O4)Br)O

Origin of Product

United States

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